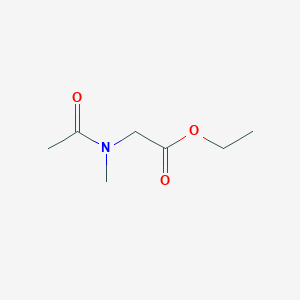

Ethyl 2-(N-methylacetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(N-methylacetamido)acetate is a chemical compound with the molecular formula C7H13NO3. It is an ester derivative of N-methylacetamide and is used in various fields of research and industry due to its unique physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(N-methylacetamido)acetate can be synthesized through the reaction of ethyl bromoacetate with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form N-methylacetamide and ethyl acetate.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, organic solvents, and sometimes catalysts.

Major Products Formed

Hydrolysis: N-methylacetamide and ethyl acetate.

Reduction: Corresponding alcohol.

Substitution: Depending on the nucleophile used, various substituted products.

Applications De Recherche Scientifique

Ethyl 2-(N-methylacetamido)acetate is utilized in several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Polymers: It is employed in the development of innovative polymers with specific properties.

Biological Studies: It is used to investigate biological processes and interactions due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of ethyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate. These products can then participate in further biochemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl acetate: A simple ester with similar hydrolysis and reduction reactions.

Ethyl acetate: Another ester that undergoes similar chemical reactions.

N-methylacetamide: The amide counterpart that shares some chemical properties.

Uniqueness

Ethyl 2-(N-methylacetamido)acetate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wider range of chemical reactions compared to simpler esters or amides. This dual functionality makes it a versatile compound in both synthetic and research applications.

Activité Biologique

Ethyl 2-(N-methylacetamido)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is categorized as an ester with an amide functional group. Its structure can be represented as follows:

This compound features both an ethyl ester and a methylacetamido group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate, which can participate in further biochemical reactions.

Interaction with Biological Targets

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound exhibited significant inhibition of growth in Escherichia coli and Staphylococcus aureus, showing potential as an antibacterial agent.

Anti-inflammatory Effects

Research has indicated that this compound may also possess anti-inflammatory properties. In a study evaluating the effects on carrageenan-induced inflammation, it demonstrated notable inhibition rates, suggesting its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study evaluated the antibacterial effects against common pathogens. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth by over 60% compared to control groups.

- Anti-inflammatory Study : In a controlled experiment using rat models, administration of this compound resulted in a reduction of paw swelling by approximately 50% after 24 hours post-treatment .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| Antibacterial | E. coli | 100 | >60 |

| Antibacterial | S. aureus | 100 | >55 |

| Anti-inflammatory | Rat model (carrageenan) | - | ~50 |

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for hydrolytic enzymes |

| Antimicrobial Activity | Inhibits growth of pathogenic bacteria |

| Anti-inflammatory Action | Reduces inflammatory response in animal models |

Propriétés

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.